molecular formula C10H14BrClFNO B2371768 3-Amino-2-[(3-bromo-4-fluorophenyl)methyl]propan-1-ol hydrochloride CAS No. 1909306-33-7

3-Amino-2-[(3-bromo-4-fluorophenyl)methyl]propan-1-ol hydrochloride

Cat. No.: B2371768
CAS No.: 1909306-33-7
M. Wt: 298.58
InChI Key: ZTWNXGOCXHIZQT-UHFFFAOYSA-N
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Description

3-Amino-2-[(3-bromo-4-fluorophenyl)methyl]propan-1-ol hydrochloride is an organic compound with a complex structure that includes an amino group, a bromine atom, a fluorine atom, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[(3-bromo-4-fluorophenyl)methyl]propan-1-ol hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination: The starting material, 4-fluorobenzyl alcohol, is brominated using bromine in the presence of a catalyst to introduce the bromine atom at the desired position.

    Amination: The brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[(3-bromo-4-fluorophenyl)methyl]propan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the bromine atom can produce a variety of substituted derivatives.

Scientific Research Applications

3-Amino-2-[(3-bromo-4-fluorophenyl)methyl]propan-1-ol hydrochloride has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-Amino-2-[(3-bromo-4-fluorophenyl)methyl]propan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-[(3-chloro-4-fluorophenyl)methyl]propan-1-ol hydrochloride
  • 3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol hydrochloride
  • 3-Amino-2-[(3-bromo-4-fluorophenyl)methyl]butan-1-ol hydrochloride

Uniqueness

Compared to similar compounds, 3-Amino-2-[(3-bromo-4-fluorophenyl)methyl]propan-1-ol hydrochloride is unique due to the specific combination of bromine and fluorine atoms, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

3-Amino-2-[(3-bromo-4-fluorophenyl)methyl]propan-1-ol hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound based on available literature, including data tables and research findings.

Chemical Structure and Composition:

  • IUPAC Name: this compound
  • Molecular Formula: C10H14BrClFNO
  • Molecular Weight: 298.58 g/mol
  • CAS Number: 1909306-33-7

The biological activity of this compound can be attributed to its structural characteristics, particularly the presence of the bromine and fluorine substituents on the phenyl ring. These halogen atoms can enhance the lipophilicity and overall reactivity of the compound, potentially leading to increased interaction with biological targets.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various derivatives related to this compound. For instance, compounds with similar structures have exhibited significant antibacterial and antifungal activities against a range of pathogens.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µM) against BacteriaMIC (µM) against Fungi
3-Amino-2-[(3-bromo-4-fluorophenyl)methyl]propan-1-olNot reportedNot reported
Pyrrole Benzamide Derivative3.12 - 12.5Not specified
Alkaloid Derivative4.69 - 22.916.69 - 78.23

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans.

Case Studies

Study on Antibacterial Activity:
A study evaluated several halogenated compounds, including those structurally similar to this compound. The results demonstrated that compounds with bromine and fluorine substituents showed improved antibacterial activity compared to their non-halogenated counterparts. The study highlighted that the introduction of halogens significantly influenced the bioactivity through enhanced interaction with bacterial cell membranes.

Research Findings:
Research published in various journals indicates that compounds with similar structures have shown promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria. The presence of halogens was noted as a critical factor in enhancing antimicrobial properties.

Properties

IUPAC Name

2-(aminomethyl)-3-(3-bromo-4-fluorophenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFNO.ClH/c11-9-4-7(1-2-10(9)12)3-8(5-13)6-14;/h1-2,4,8,14H,3,5-6,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWNXGOCXHIZQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(CN)CO)Br)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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